1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine
Description
Properties
IUPAC Name |
[2-(trifluoromethyl)quinolin-4-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-5-8(16-14)6-3-1-2-4-7(6)15-9/h1-5H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBNRPMWZIXBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299211 | |
| Record name | 1-[2-(trifluoromethyl)-4-quinolyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1828-97-3 | |
| Record name | 4-Hydrazinyl-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1828-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 128767 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001828973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC128767 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-(trifluoromethyl)-4-quinolyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The trifluoromethyl group at the 2-position of the quinoline ring activates the 4-position for nucleophilic substitution due to its electron-withdrawing nature. This electronic activation enables the replacement of leaving groups (e.g., methoxy, dimethylamino) with hydrazine.
Protocol :
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Starting Material : 4-Methoxy-2-(trifluoromethyl)quinoline derivatives are commonly used.
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Reagent : Hydrazine monohydrate (1–10 equivalents).
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Solvent : Polar aprotic solvents (acetonitrile, butyronitrile) facilitate NAS by stabilizing transition states.
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Conditions : Reflux (80–100°C) for 4–24 hours under inert atmosphere.
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Mechanism : The reaction proceeds via a two-step process:
Example :
Reaction of 4-methoxy-2-(trifluoromethyl)quinoline with hydrazine monohydrate in acetonitrile at reflux for 4 hours yields 1-[2-(trifluoromethyl)-4-quinolyl]hydrazine quantitatively.
Condensation of Quinoline Aldehydes with Hydrazines
An alternative route involves the condensation of 2-(trifluoromethyl)-4-quinolinecarboxaldehyde with hydrazine derivatives.
Protocol :
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Starting Material : 2-(Trifluoromethyl)-4-quinolinecarboxaldehyde.
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Reagent : Hydrazine hydrate or substituted hydrazines.
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Solvent : Ethanol or methanol, which stabilize imine intermediates.
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Conditions : Reflux for 6–12 hours, followed by acidification to precipitate the product.
Mechanism :
The aldehyde undergoes nucleophilic attack by hydrazine, forming a hydrazone intermediate. Subsequent dehydration yields the target hydrazine derivative.
Optimization of Reaction Parameters
Solvent and Temperature Effects
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Acetonitrile outperforms ethanol due to its higher boiling point and ability to solubilize both reactants.
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Prolonged heating (>8 hours) risks side reactions, including over-condensation or decomposition.
Role of Hydrazine Equivalents
Stoichiometric excess of hydrazine (3–10 equivalents) ensures complete substitution, particularly for sterically hindered substrates. For example, tert-butylhydrazine hydrochloride requires 10 equivalents and a base (e.g., diisopropylethylamine) to achieve 82% yield.
Industrial-Scale Production Considerations
Purification Strategies
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Recrystallization : Ethanol/water mixtures (3:1 v/v) effectively remove unreacted starting materials.
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Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves regioisomeric byproducts.
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Vacuum Drying : Final products are dried at 50°C under reduced pressure to prevent hygroscopic degradation.
Comparative Analysis of Methodologies
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| NAS with Hydrazine | 95–100 | High | Moderate |
| Aldehyde Condensation | 80–90 | Moderate | Low |
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NAS Advantage : Higher yields and scalability make it preferable for industrial applications.
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Condensation Limitation : Requires aldehyde precursors, which are costlier than methoxy-substituted quinolines.
Challenges and Mitigation Strategies
Byproduct Formation
Moisture Sensitivity
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Issue : Hydrazine derivatives are hygroscopic.
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Solution : Storage under nitrogen with molecular sieves.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced quinoline compounds.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine has been studied for its potential as an anticancer agent. Hydrazine derivatives are known for their cytotoxic properties against various cancer cell lines. Recent studies have indicated that compounds with similar structures exhibit significant activity against leukemia and solid tumors, suggesting that this compound could be a promising candidate for further development in cancer therapy .
Case Study: Anticancer Activity
A study on related hydrazone compounds demonstrated that they exhibited moderate to strong cytotoxic effects against HL-60 (leukemia) and HCT-116 (colon cancer) cells. This indicates that the hydrazine moiety plays a crucial role in the biological activity of these compounds .
Agrochemicals
The trifluoromethyl group enhances the lipophilicity of the compound, which is beneficial in agrochemical applications. It can improve the efficacy of pesticides and herbicides by enhancing their absorption and retention in plant tissues. Research into fluorinated compounds has shown that they can lead to more effective agricultural chemicals with lower environmental impact .
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of new materials, particularly in organic electronics and photonic applications. Its ability to form stable complexes with metals makes it suitable for use in sensors and other electronic devices .
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and function .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Antiparasitic Activity: Quinazoline-chalcone hybrids (e.g., Compound 9) inhibit beta-hematin formation (IC₅₀ = 12.3 µM), a mechanism critical for antimalarial activity . The target compound’s quinoline scaffold may similarly disrupt heme detoxification pathways.
- Antitubercular Potential: QH-10’s 4-fluorophenyl group enhances activity against Mycobacterium tuberculosis, suggesting that electron-withdrawing substituents on hydrazines improve efficacy .
- Enzyme Inhibition : Thiazol-2-ylhydrazines (Compounds 16–17) show hMAO-B selectivity (IC₅₀ < 1 µM), underscoring the importance of heterocyclic cores in targeting neurological enzymes .
Biological Activity
1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data tables and case studies.
- Chemical Formula : C10H8F3N3
- CAS Number : 1828-97-3
- Molecular Weight : 233.19 g/mol
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in antibiotic development.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound's trifluoromethyl group may enhance its interaction with bacterial cell membranes, leading to increased potency against these pathogens .
Antiviral Activity
Research has indicated that this compound exhibits antiviral activity, particularly against HIV-1. In vitro studies have shown that the compound can inhibit HIV reverse transcriptase, a critical enzyme for viral replication.
| Assay Type | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HIV Reverse Transcriptase | 0.5 | >200 |
The selectivity index indicates a favorable therapeutic window, suggesting that this compound could be developed as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .
Anticancer Activity
In addition to its antimicrobial and antiviral properties, this compound has shown promise in anticancer applications. Studies have reported its effectiveness against various cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for cancer therapy .
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of this compound involved testing against HIV-infected TZM-bl cells. The results demonstrated a dose-dependent inhibition of viral replication, with a notable reduction in p24 antigen levels at concentrations as low as 0.5 µM.
Case Study 2: Antimicrobial Spectrum
Another investigation evaluated the antimicrobial spectrum of this compound against clinical isolates of bacteria. The compound exhibited broad-spectrum activity and was particularly effective against multidrug-resistant strains of S. aureus.
Q & A
Q. What are the optimized synthetic routes for 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine?
The compound is typically synthesized via condensation reactions between a quinoline aldehyde derivative and hydrazine. For example, 4-morpholin-4-yl-8-trifluoromethyl-quinoline-2-carbaldehyde reacts with substituted hydrazine hydrochlorides (e.g., 4-isopropylphenylhydrazine) in ethanol at ambient temperature, monitored by TLC. Post-reaction, the product is precipitated using ice-cold water and purified via recrystallization or vacuum drying . Similar methods involve refluxing aldehydes with hydrazine hydrate, followed by solvent removal and purification .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR Spectroscopy : Assigning signals for the quinoline core (e.g., aromatic protons at δ 7.2–8.5 ppm) and hydrazine moiety (NH protons at δ 8.0–10.0 ppm) .
- LC/MS : To confirm molecular weight (e.g., observed m/z = 486.02 [M+1] for derivatives) .
- X-ray Crystallography : Using programs like SHELXL for refinement and ORTEP-3 for visualizing crystal packing .
Q. What solvents and reaction conditions are optimal for derivatization?
Ethanol or THF are preferred due to their compatibility with hydrazine stability. Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., over-condensation). Stirring under inert atmospheres (N₂/Ar) prevents oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., unexpected tautomerism in NMR vs. X-ray structures) may arise from dynamic equilibria in solution. Strategies include:
Q. What experimental designs are recommended for pharmacological activity studies?
- Dose-response assays : Test derivatives at concentrations 1–100 μM against target enzymes (e.g., mycobacterial enzymes) with positive controls (e.g., isoniazid).
- Selectivity profiling : Use counter-screens against mammalian cell lines to assess toxicity.
- Metabolic stability : Employ liver microsome models to evaluate pharmacokinetic properties .
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
The -CF₃ group is electron-withdrawing, reducing electron density on the quinoline ring and directing electrophilic substitution to specific positions (e.g., C-6 or C-8). Computational studies (e.g., Fukui indices) can predict reactive sites. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids is common .
Q. What strategies mitigate challenges in crystallizing hydrazine derivatives?
- Solvent screening : Use mixed solvents (e.g., ethanol/dichloromethane) to improve crystal growth.
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning.
- Cryo-protection : Flash-cool crystals in liquid N₂ with 20–25% glycerol to prevent lattice disruption .
Q. How can reaction scalability be optimized without compromising yield?
- Flow chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps.
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., molar ratios, temperature).
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What safety protocols are critical for handling hydrazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
